

The Discovery and Synthesis of JKE-1674: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JKE-1674

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and mechanism of action of **JKE-1674**, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). **JKE-1674** is a key active metabolite of the prodrug ML210 and a critical tool compound for studying ferroptosis, a form of regulated cell death. This document provides a comprehensive overview of the experimental data, detailed protocols for its synthesis and biological evaluation, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The selenoenzyme GPX4 is a crucial regulator of this process, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer. The discovery of the prodrug ML210 as a ferroptosis inducer opened new avenues for targeting GPX4. Subsequent research revealed that ML210 itself is not the active inhibitor but is converted intracellularly to the α -nitroketoxime **JKE-1674**.^{[1][2]} This key finding established **JKE-1674** as a direct precursor to the ultimate electrophilic species that covalently modifies GPX4.^{[1][2]} **JKE-1674** exhibits improved stability and selectivity compared to earlier chloroacetamide-based GPX4 inhibitors, making it a superior tool for in vitro and in vivo studies.^{[1][3]}

Discovery of JKE-1674 as the Active Metabolite of ML210

The initial investigation into the mechanism of action of ML210 revealed that it requires cellular processing to exert its GPX4-inhibitory effect. Unlike other GPX4 inhibitors, ML210 did not directly interact with purified GPX4 protein. This led to the hypothesis that ML210 is a prodrug. Through meticulous experimentation, it was discovered that within the cellular environment, the nitroisoxazole ring of ML210 undergoes hydrolysis to form the α -nitroketoxime **JKE-1674**.^[1] This conversion is a critical step in the bioactivation of ML210.

Further studies demonstrated that **JKE-1674** itself is a precursor to the ultimate reactive species. It undergoes a dehydration reaction within the cell to form a highly electrophilic nitrile oxide, JKE-1777, which then covalently binds to the active site selenocysteine of GPX4, leading to its inhibition and the induction of ferroptosis.^{[1][2][4]}

Synthesis of JKE-1674

JKE-1674 can be synthesized from its parent compound, ML210, through a base-promoted hydrolysis of the nitroisoxazole ring.

Experimental Protocol: Synthesis of JKE-1674 from ML210

Materials:

- ML210
- Aqueous basic solution (e.g., sodium bicarbonate)
- Organic solvent (e.g., dichloromethane)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Dissolve ML210 in a suitable organic solvent.
- Add an aqueous basic solution to the reaction mixture.
- Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield **JKE-1674**.

Quantitative Data

The biological activity of **JKE-1674** has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter	Value	Assay	Cell Line	Reference
EC50 (Cell Viability)	0.03 μ M	CellTiter-Glo	LOX-IMVI	[5]
GPX4 Adduct Mass	+434 Da	Intact Protein Mass Spectrometry	HEK293-6E	[6]
GPX4 Thermal Stabilization	Stabilized	Cellular Thermal Shift Assay (CETSA)	LOX-IMVI	[6]

Experimental Protocols

Cell Viability Assay

Purpose: To determine the potency of **JKE-1674** in inducing cell death.

Materials:

- LOX-IMVI cells
- Cell culture medium and supplements
- **JKE-1674**
- Ferrostatin-1 (ferroptosis inhibitor)
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed LOX-IMVI cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of **JKE-1674**, with or without co-treatment with Ferrostatin-1.
- Incubate the cells for the desired time period (e.g., 24-72 hours).
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate EC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the direct engagement of **JKE-1674** with GPX4 in intact cells.

Materials:

- LOX-IMVI cells
- **JKE-1674**
- DMSO (vehicle control)
- PBS
- Lysis buffer
- Antibodies against GPX4 and a loading control
- Western blotting reagents and equipment

Procedure:

- Treat LOX-IMVI cells with **JKE-1674** or DMSO for a specified time.
- Harvest and resuspend the cells in PBS.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
- Lyse the cells and separate the soluble fraction by centrifugation.
- Analyze the soluble protein fractions by Western blotting using an anti-GPX4 antibody.
- A shift in the melting curve to a higher temperature in the presence of **JKE-1674** indicates target engagement.[\[6\]](#)

In-Cell GPX4 Mass Spectrometry Binding Assay

Purpose: To determine the covalent modification of GPX4 by the active metabolite of **JKE-1674**.

Materials:

- HEK293-6E cells overexpressing GPX4

- **JKE-1674**

- Cell lysis and immunoprecipitation reagents

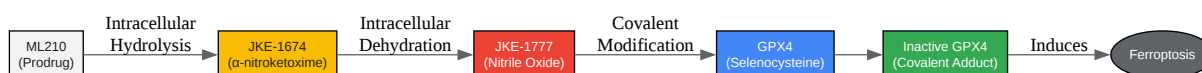
- Mass spectrometer

Procedure:

- Treat HEK293-6E cells expressing GPX4 with **JKE-1674**.
- Lyse the cells and immunoprecipitate GPX4.
- Analyze the intact mass of the immunoprecipitated GPX4 by mass spectrometry.
- The mass increase of +434 Da corresponds to the covalent adduction of the reactive nitrile oxide metabolite to GPX4.[6]

Visualizations

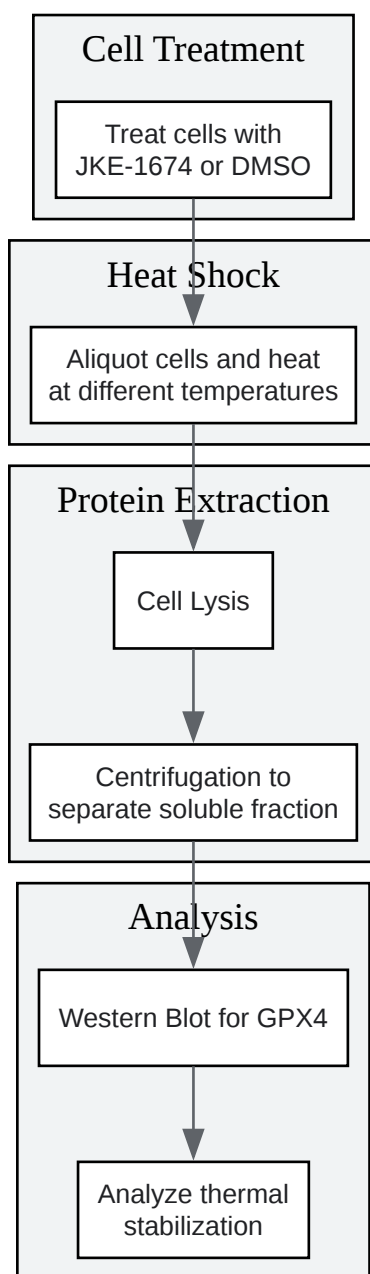
Signaling Pathway



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Caption: Bioactivation pathway of ML210 to inhibit GPX4 and induce ferroptosis.

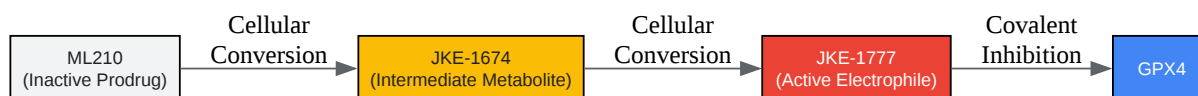
Experimental Workflow: CETSA



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship: Prodrug to Active Inhibitor



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Caption: Logical progression from prodrug to active GPX4 inhibitor.

Conclusion

JKE-1674 is a pivotal molecule in the study of ferroptosis and GPX4 inhibition. Its discovery as the stable, cell-permeable precursor to the reactive nitrile oxide electrophile that inhibits GPX4 has provided researchers with a valuable tool. This technical guide provides the essential information for the synthesis and application of **JKE-1674** in a laboratory setting, facilitating further research into the therapeutic potential of inducing ferroptosis. The detailed protocols and data presented herein serve as a comprehensive resource for scientists in the field of drug discovery and chemical biology.

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